molecular formula C11H22ClNO2 B2383408 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride CAS No. 2034552-12-8

1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride

Cat. No.: B2383408
CAS No.: 2034552-12-8
M. Wt: 235.75
InChI Key: FYNYJGVBSYELHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C11H23ClN2O. It is a derivative of piperidine and tetrahydropyran, and it is commonly used in organic synthesis and medicinal chemistry. This compound is known for its stability and solubility in various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethylamine with piperidin-3-ol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or tetrahydropyran moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine hydrochloride
  • 1-(tetrahydro-2H-pyran-4-yl)methylamine
  • O-(tetrahydro-2H-pyran-2-yl)hydroxylamine

Uniqueness

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride is unique due to its specific combination of piperidine and tetrahydropyran moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(oxan-4-ylmethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c13-11-2-1-5-12(9-11)8-10-3-6-14-7-4-10;/h10-11,13H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNYJGVBSYELHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCOCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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